Hexestrol

Estrogen Receptor Binding Affinity Endocrinology

Choose Hexestrol for its differentiated estrogen receptor binding (Ki 0.06 nM, RBA 299.7%) and unique toxicodynamic signature—500% pituitary hypertrophy at 60 mg/kg in rodents—not reproducible with DES. Use as a certified reference standard (99.7% ± 0.6%) for LC-MS/MS multi-residue methods or as a probe for residue‑specific ER recognition. Also suitable for MRSA adjuvant screening (MIC 16 µg/mL). High-purity (≥98%) research material with full documentation.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 84-16-2
Cat. No. B1673224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexestrol
CAS84-16-2
SynonymsDihydrodiethylstilbestrol
Hexestrol
Hexestrol, (R*,R*)-(+-)-Isomer
Hexestrol, (R*,S*)-Isomer
Hexestrol, (R-(R*,R*))-Isomer
Hexestrol, (S-(R*,R*))-Isome
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
InChIInChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+
InChIKeyPBBGSZCBWVPOOL-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFREELY SOL IN ETHER;  SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING;  SLIGHTLY SOL IN BENZENE, CHLOROFORM;  PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexestrol (CAS 84-16-2) Procurement Guide: Synthetic Nonsteroidal Estrogen for Research Applications


Hexestrol (CAS 84-16-2), also known as meso-hexestrol or dihydrodiethylstilbestrol, is a synthetic nonsteroidal estrogen belonging to the stilbestrol class, structurally derived from the hydrogenation of diethylstilbestrol (DES) [1]. It is a small molecule with the formula C18H22O2 and a molecular weight of 270.37 g/mol . As a potent estrogen receptor (ER) agonist, hexestrol exhibits high affinity for both ERα and ERβ, with reported Ki values of 0.06 nM for human and rat receptors . Although largely withdrawn from clinical use, hexestrol remains a valuable research tool in endocrinology, cancer biology, and analytical chemistry, where its well-characterized properties enable precise studies of estrogenic mechanisms and serve as a certified reference standard for residue analysis.

Why Hexestrol Cannot Be Simply Substituted with Other Synthetic Estrogens Like DES


Despite its structural similarity to diethylstilbestrol (DES), hexestrol exhibits distinct pharmacodynamic and toxicological profiles that preclude simple substitution in research settings. The saturated central ethane bridge of hexestrol, in contrast to the unsaturated stilbene core of DES, alters the compound's conformational flexibility and electronic distribution, which translates into differential receptor binding kinetics, transcriptional activation profiles, and in vivo organ-specific effects [1]. Critically, head-to-head toxicological studies demonstrate that hexestrol and DES induce markedly different magnitudes of organ weight changes and hepatotoxic outcomes at equivalent multiples of their respective hormonal potencies [2]. Furthermore, the recognition footprint within the estrogen receptor ligand-binding domain differs between hexestrol and other estrogenic ligands, indicating that the compounds engage distinct amino acid residue contacts and thus cannot be considered functionally interchangeable [3]. Consequently, experimental data generated with DES, dienestrol, or other in-class estrogens cannot be reliably extrapolated to hexestrol, and vice versa, without rigorous cross-validation.

Quantitative Differentiation of Hexestrol (CAS 84-16-2) Against Key Comparators


Estrogen Receptor Binding Affinity: Hexestrol vs. Diethylstilbestrol (DES)

In a comparative equilibrium binding study, meso-hexestrol exhibited an IC50 of 3.00 × 10⁻¹⁰ M against the estrogen receptor, while diethylstilbestrol (DES) exhibited an IC50 of 2.25 × 10⁻¹⁰ M [1]. This translates to relative binding affinities (RBA) of 299.7% for hexestrol and 399.6% for DES, respectively, corresponding to LogRBA values of 2.48 and 2.60 [1]. Although both compounds are classified as high-affinity ligands, DES demonstrates approximately 33% higher binding affinity than hexestrol under identical assay conditions.

Estrogen Receptor Binding Affinity Endocrinology

Transcriptional Activation Potency: Hexestrol vs. DES in ERα and ERβ Yeast Bioassays

A yeast bioassay system stably expressing human ERα or ERβ with a fluorescent reporter demonstrated differential relative estrogenic potencies (REP) for hexestrol and DES [1]. The REP, defined as the ratio of EC50(17β-estradiol) to EC50(compound), was higher for hexestrol when tested on ERα, whereas DES exhibited slightly higher potency on ERβ [1]. Additionally, the maximum transcriptional activity achieved via ERβ was only approximately 40% of that observed via ERα across all tested ligands, highlighting the assay's capacity to discriminate functional selectivity [1].

Transcriptional Activation Estrogen Receptor Alpha Estrogen Receptor Beta Yeast Bioassay

In Vivo Toxicity Profile: Comparative Organ Weight Effects of Hexestrol vs. DES in Female Rats

In a 6-week subacute toxicity study in female rats, hexestrol (60 mg/kg/day) and DES (6 mg/kg/day) were administered orally [1]. Notably, one animal treated with DES died within the 42-day study period due to severe liver damage and associated bleeding disorder, whereas no mortality occurred in the hexestrol group [1]. Hexestrol induced markedly greater gains in relative organ weights compared to DES: liver (+51%), adrenals (+210%), uterus (+79%), and pituitary (+500%) [1]. Both compounds caused an 18% reduction in body weight [1]. The study concluded that toxic effects were more closely related to the administered dose than to hormonal potency [1].

In Vivo Toxicology Hepatotoxicity Organ Weight Preclinical Safety

Ligand Recognition Footprint: Distinct ER Residue Interactions for Hexestrol vs. Estradiol

Alanine scanning mutagenesis of the human estrogen receptor ligand-binding domain revealed that hexestrol and 17β-estradiol, despite both being agonists, contact distinct sets of amino acid residues [1]. Specifically, mutation G521A impaired estradiol binding but did not affect hexestrol recognition or ligand-induced activity [1]. Conversely, mutation L525A inhibited binding of all tested ligands including hexestrol [1]. Hexestrol and trans-hydroxytamoxifen, both lacking B- and C-rings, were unaffected by the G521A mutation, whereas ligands possessing these ring structures (estradiol, P1496) showed impaired binding [1]. Overall, hexestrol exhibited a narrower footprint of interacting residues compared to larger ligands [1].

Structural Biology Ligand-Receptor Interaction Mutagenesis Pharmacophore

Antibacterial Repurposing Activity: Hexestrol MIC Against MRSA vs. MSSA

Hexestrol was repurposed as an antibacterial agent and tested against Staphylococcus aureus strains including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) isolates [1]. The minimum inhibitory concentration (MIC) of hexestrol was 16 µg/mL against both type strains and clinical isolates, with no significant difference observed between MRSA and MSSA [1]. At sub-MIC concentrations, hexestrol strongly inhibited bacterial adhesion, and it demonstrated synergistic activity when combined with aminoglycoside antibiotics, an effect attributed to direct interference with cellular energy metabolism and ATPase activity [1].

Antimicrobial Resistance MRSA Drug Repurposing Biofilm

Analytical Reference Material: Certified Purity of Hexestrol vs. DES Standards

A certified reference material (CRM) for hexestrol purity was developed and validated via multi-laboratory HPLC certification, yielding a certified purity value of 99.7% with a relative expanded uncertainty of 0.6% [1]. Commercially available hexestrol analytical standards are routinely supplied with HPLC purity exceeding 99.0%, supported by lot-specific certificates of analysis documenting identity, purity, and measurement uncertainty . In comparative analytical method development, hexestrol, DES, and dienestrol are often quantified simultaneously via LC-MS/MS in complex matrices such as animal tissues and milk, underscoring the necessity of high-purity, well-characterized standards for accurate quantification [2].

Analytical Chemistry Reference Material HPLC Method Validation

Optimal Research and Industrial Application Scenarios for Hexestrol (CAS 84-16-2) Based on Differential Evidence


Estrogen Receptor Binding Studies Requiring High-Affinity Nonsteroidal Ligand with Defined Potency

Investigators requiring a high-affinity estrogen receptor ligand for competitive binding assays or receptor occupancy studies should select hexestrol when a binding affinity profile intermediate between DES and 17β-estradiol is desired (RBA = 299.7%, IC50 = 3.00 × 10⁻¹⁰ M) [1]. The well-characterized affinity parameters and commercial availability of high-purity (>99%) reference standards make hexestrol suitable for establishing calibration curves, determining receptor density, and serving as a positive control in ER binding screens . The distinct structural interaction footprint of hexestrol within the ER ligand-binding domain (unaffected by G521A mutation) additionally enables its use as a probe for dissecting residue-specific receptor recognition mechanisms [2].

In Vivo Toxicology Studies Investigating Organ-Specific Estrogenic Effects

Hexestrol is the preferred synthetic estrogen for rodent toxicology studies designed to model pronounced organ hypertrophy, particularly of the pituitary and adrenal glands [1]. At 60 mg/kg/day oral dosing over 6 weeks, hexestrol induces a 500% increase in relative pituitary weight and a 210% increase in adrenal weight in female rats—effects that are substantially more pronounced than those observed with DES at a dose normalized to hormonal potency [1]. This distinct toxicodynamic signature makes hexestrol a valuable tool for investigating the mechanisms underlying estrogen-induced pituitary hyperplasia and adrenal enlargement, as well as for screening potential protective agents against these organ-specific effects [1].

Analytical Method Development and Validation for Multi-Residue Stilbene Quantification

Regulatory and food safety laboratories developing LC-MS/MS or GC-MS methods for the simultaneous detection of synthetic estrogens in complex matrices (animal tissues, milk, urine) should utilize hexestrol as a certified reference standard [1]. With a certified purity of 99.7% ± 0.6% and commercial HPLC purity routinely exceeding 99.0%, hexestrol reference materials support accurate calibration, method validation (linearity, recovery, precision), and confirmatory analysis for multi-residue assays targeting DES, hexestrol, and dienestrol . The availability of traceable documentation and lot-specific certificates of analysis ensures data defensibility for audits and regulatory submissions [2].

Drug Repurposing Screening for Anti-MRSA and Anti-Biofilm Activity

Hexestrol is a candidate for inclusion in drug repurposing libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) infections, based on its demonstrated antibacterial activity (MIC = 16 µg/mL against MRSA and MSSA) and its ability to inhibit bacterial adhesion and biofilm formation at sub-inhibitory concentrations [1]. Notably, hexestrol exhibits synergistic effects with aminoglycoside antibiotics via disruption of bacterial energy metabolism and ATPase activity, suggesting its potential utility as an adjuvant therapy to potentiate existing antibiotics against resistant strains [1]. This non-estrogenic application represents a distinct research trajectory independent of the compound's classical endocrine pharmacology.

Technical Documentation Hub

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